molecular formula C19H18N4O3 B2930288 methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034559-24-3

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2930288
CAS No.: 2034559-24-3
M. Wt: 350.378
InChI Key: GYTHXZVJMOOQAR-UHFFFAOYSA-N
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Description

Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate: is a complex organic compound characterized by its unique structure, which includes a phenyl group, a triazole ring, and a carbamoylbenzoate moiety

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a biological probe or pharmaceutical intermediate . Its ability to interact with various enzymes and receptors makes it valuable in drug discovery and development.

Medicine: In medicine, this compound may have antimicrobial, antiviral, or anticancer properties . Its unique structure allows it to target specific biological pathways, making it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of agrochemicals , dyes , and polymers . Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

While the specific mechanism of action for “methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is not mentioned in the available resources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

  • Addition Reactions: Reagents like Grignard reagents or organolithium compounds can be used for addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Comparison with Similar Compounds

  • Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate: is structurally similar to other triazole derivatives, such as suvorexant and daridorexant .

  • Suvorexant: Used as a sleep aid, suvorexant also contains a triazole ring and is used in the treatment of insomnia.

  • Daridorexant: Another compound with a triazole ring, daridorexant is used for similar therapeutic purposes.

Uniqueness: What sets this compound apart from these compounds is its specific chemical structure, which may confer unique biological activities and applications.

Properties

IUPAC Name

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)16-9-7-15(8-10-16)18(24)22-17(13-23-20-11-12-21-23)14-5-3-2-4-6-14/h2-12,17H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTHXZVJMOOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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